molecular formula C9H13NO2 B6223037 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one CAS No. 2763779-78-6

7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Cat. No.: B6223037
CAS No.: 2763779-78-6
M. Wt: 167.2
InChI Key:
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Description

7-ethyl-3-oxa-5-azatricyclo[5110,1,5]nonan-4-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one typically involves multi-step organic reactions. One common approach is the enantioselective construction of the tricyclic scaffold, which can be achieved through various methodologies. These methods often start with an acyclic precursor that contains the necessary stereochemical information to form the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
  • 8-azabicyclo[3.2.1]octane

Uniqueness

7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is unique due to its specific tricyclic structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves the formation of a tricyclic ring system with an oxygen and nitrogen atom, followed by the introduction of an ethyl group and a ketone functional group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Ethylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium sulfate", "Magnesium sulfate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic compound 2,5-dioxabicyclo[2.2.1]hept-5-ene", "Step 2: Reduction of the bicyclic compound with sodium borohydride to form the diol 2,5-dioxabicyclo[2.2.1]heptane", "Step 3: Protection of the diol with acetic anhydride and pyridine to form the acetal 2,5-dioxabicyclo[2.2.1]heptane-2,5-diyl diacetate", "Step 4: Reaction of the acetal with ethylamine in chloroform to form the tricyclic compound 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane", "Step 5: Oxidation of the tricyclic compound with sodium chlorite and acetic acid to form the ketone 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one", "Step 6: Purification of the ketone by recrystallization from methanol and drying with magnesium sulfate" ] }

CAS No.

2763779-78-6

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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